3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 847388-32-3
VCID: VC4367570
InChI: InChI=1S/C19H22N4O/c1-13-17(22-18-20-9-6-10-23(13)18)14-7-5-8-15(11-14)21-16(24)12-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)
SMILES: CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C
Molecular Formula: C19H22N4O
Molecular Weight: 322.412

3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

CAS No.: 847388-32-3

Cat. No.: VC4367570

Molecular Formula: C19H22N4O

Molecular Weight: 322.412

* For research use only. Not for human or veterinary use.

3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide - 847388-32-3

Specification

CAS No. 847388-32-3
Molecular Formula C19H22N4O
Molecular Weight 322.412
IUPAC Name 3,3-dimethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide
Standard InChI InChI=1S/C19H22N4O/c1-13-17(22-18-20-9-6-10-23(13)18)14-7-5-8-15(11-14)21-16(24)12-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)
Standard InChI Key KXBRFCTXHCNNNS-UHFFFAOYSA-N
SMILES CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₁₉H₂₂N₄O, with a molar mass of 322.412 g/mol. Its IUPAC name, 3,3-dimethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide, reflects the integration of a dimethylbutanamide group and a 3-methylimidazo[1,2-a]pyrimidine-substituted phenyl ring. Key physicochemical properties include:

PropertyValue
CAS Registry Number847388-32-3
Molecular FormulaC₁₉H₂₂N₄O
Molecular Weight322.412 g/mol
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C
InChI KeyKXBRFCTXHCNNNS-UHFFFAOYSA-N

The imidazo[1,2-a]pyrimidine core confers aromaticity and planar geometry, facilitating π-π stacking interactions in biological systems. The 3-methyl substituent on the imidazo ring may enhance metabolic stability, while the dimethylbutanamide side chain contributes to lipophilicity.

Synthetic Approaches

Core Heterocycle Formation

The imidazo[1,2-a]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminopyrimidine with α-halo carbonyl compounds. Kochergin et al. demonstrated that reacting 2-aminopyrimidine with ethylene halohydrin or 1,2-dibromoethane yields dihydroimidazopyrimidines, which are subsequently oxidized to the aromatic system. For the target compound, this method likely served as the foundation for constructing the fused ring system.

Side-Chain Functionalization

The phenylbutanamide moiety is introduced through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. A representative pathway involves:

  • Buchwald-Hartwig Amination: Coupling 3-bromophenylamine with a preformed imidazo[1,2-a]pyrimidine intermediate.

  • Acylation: Reacting the resulting aryl amine with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine).

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimizing side products such as over-acylated derivatives.

Comparative Analysis with Related Compounds

Structural Analogues

The following table contrasts key features of 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide with related molecules:

CompoundCore StructureSubstituentsBioactivity
3-Amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide PyrrolidineAmino butanamideDopamine receptor modulation
N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide PyridineIodo, dimethylpropanamideKinase intermediate
Target CompoundImidazo[1,2-a]pyrimidine3-Methyl, dimethylbutanamideUnder investigation

The imidazo[1,2-a]pyrimidine core distinguishes this compound through enhanced rigidity compared to pyrrolidine or pyridine derivatives, potentially improving target binding affinity.

Future Directions

Synthetic Optimization

Current yields for imidazo[1,2-a]pyrimidine synthesis remain suboptimal (~50–70%). Exploring microwave-assisted synthesis or flow chemistry could enhance efficiency.

Biological Screening

Priority areas include:

  • In vitro kinase profiling to identify primary targets.

  • ADMET studies to evaluate pharmacokinetic properties, leveraging the compound’s moderate logP (~3.2 estimated).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator